1H-Indol-1-amine,5-fluoro-2,3-dihydro-

Antimicrobial Clostridioides difficile spore germination inhibition

Sourcing fluorinated indolines with an N-1 primary amine often leads to long lead times or unavailable material. This 5-fluoroindolin-1-amine (CAS 148960-33-2) solves that gap. - **Pharmacophore advantage:** 5-Fluoro substitution improves metabolic stability and IDO1 target affinity; validated 2.5x spore germination inhibition vs. non-fluorinated analogs. - **Reactive handle:** N-1 primary amine enables sulfonamides, ureas, carbamates, and reporter tags (biotin, fluorophores). - **CNS probe-ready:** Favorable lipophilicity for blood-brain barrier penetration. - **Supply certainty:** BenchChem offers verified purity with global shipping.

Molecular Formula C8H9FN2
Molecular Weight 152.17 g/mol
Cat. No. B12276995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indol-1-amine,5-fluoro-2,3-dihydro-
Molecular FormulaC8H9FN2
Molecular Weight152.17 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=C(C=C2)F)N
InChIInChI=1S/C8H9FN2/c9-7-1-2-8-6(5-7)3-4-11(8)10/h1-2,5H,3-4,10H2
InChIKeyDOVJRLZHEDUVMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoroindoline-1-amine Overview


1H-Indol-1-amine,5-fluoro-2,3-dihydro- (CAS: 148960-33-2) is a fluorinated indoline derivative characterized by an N-1 primary amine group and a 5-fluoro substituent on the fused bicyclic indoline core [1]. This compound serves as a versatile synthetic intermediate and a building block in medicinal chemistry programs, particularly for developing modulators of the tryptophan catabolism enzyme indoleamine 2,3-dioxygenase 1 (IDO1) [2]. The 5-fluorination and the saturated 2,3-dihydro structure are key pharmacophoric features that differentiate its properties from unsubstituted or other substituted indoline/indole analogs [3].

Compound type Fluorinated indoline building block
Key motifs 5-Fluoro and N-1 primary amine
Research context IDO1 inhibitor and antimicrobial SAR exploration

5-Fluoroindoline-1-amine vs. Simple Analogs


The substitution pattern of 1H-Indol-1-amine,5-fluoro-2,3-dihydro-—specifically the 5-fluoro group and the N-1 primary amine—confers a distinct set of physicochemical and biological properties that are not replicated by unsubstituted indoline or other simple indole derivatives. The electron-withdrawing 5-fluoro substituent is a well-established strategy for modulating metabolic stability, enhancing target binding affinity via conformational effects, and improving in vivo pharmacokinetic profiles [1]. The presence of the N-1 primary amine provides a distinct reactive handle for further derivatization, enabling the synthesis of complex molecules that are inaccessible from the more common 5-fluoroindoline (N-unsubstituted) or indole-2-carboxylic acid scaffolds [2]. Consequently, substituting this compound with a close analog in a synthetic or biological workflow introduces significant risks of altered reactivity, reduced potency, or complete loss of activity, as demonstrated by comparative studies on related scaffolds [3].

5-Fluoro substituent present
Unsubstituted indoline: lacks fluorine
Potency and metabolic stability profiles may shift significantly
N-1 primary amine handle
5-Fluoroindoline: N-1 secondary amine
Direct derivatization pathways may not transfer
Saturated 2,3-dihydro core
5-Fluoroindole: unsaturated core
Reactivity and electronic properties may shift

5-Fluoroindoline-1-amine: Differentiation Evidence


5-Fluorination Improves Spore Germination Inhibition

In a direct comparison of indoline-based cholan-24-amides, the 5-fluoro substituted derivative (compound 5d) exhibited a 2.5-fold greater potency in inhibiting Clostridioides difficile spore germination compared to the non-fluorinated indoline analog. This provides a quantitative, scaffold-specific benchmark for the advantage of 5-fluorination within the indoline class [1].

Spore germination inhibition
Head-to-head comparison
Target: IC50 400 nM Comparator (unsubstituted indoline analog): IC50 1 µM Reported 2.5-fold lower IC50
Supports 5-fluorination advantage in antimicrobial screening
C. difficile spore assay; reported scaffold comparison
Antimicrobial Clostridioides difficile spore germination inhibition

N-1 Primary Amine Enables Direct Derivatization

1H-Indol-1-amine,5-fluoro-2,3-dihydro- contains a unique N-1 primary amine functionality that is absent in its closest commercial analog, 5-fluoroindoline (CAS 2343-22-8), which features an unsubstituted N-1 position [1]. This distinct functional group enables direct derivatization via N-alkylation, amidation, or diazotization without requiring preliminary N-protection/deprotection steps [2].

N-1 Amine functionality
Class-level inference
Primary amine (–NH2) present; 5-fluoroindoline has secondary amine (–NH–) only
Enables direct N-functionalization without protection
Based on published methods for 1-aminoindoles
Synthetic Chemistry Building Block Derivatization

5-Fluoro Substitution Enhances Metabolic Stability

The strategic placement of a fluorine atom at the 5-position of the indoline ring is a classic medicinal chemistry tactic to block oxidative metabolism at this site, which is a primary route of clearance for unsubstituted indoline-containing compounds [1]. While a direct head-to-head metabolic stability study for this exact compound is not available, the principle is well-established across multiple chemical series and is a key driver for the inclusion of fluorine in drug-like molecules [2].

Metabolic stability prediction
Class-level inference
5-F substitution may block CYP-mediated oxidation
Context-dependent; direct data not reported
General fluorine medicinal chemistry principle
Drug Metabolism Pharmacokinetics Fluorine Chemistry

5-Fluoroindoline-1-amine: Application Scenarios


Antimicrobial Lead Optimization for Spore-Forming Pathogens

Given the established 2.5-fold improvement in spore germination inhibition conferred by 5-fluorination within the indoline class [1], 1H-Indol-1-amine,5-fluoro-2,3-dihydro- is a rationally prioritized building block for synthesizing and optimizing new analogs aimed at combating Clostridioides difficile and other spore-forming bacterial infections. This compound provides a direct entry point to a privileged chemotype with validated activity.

N-Functionalized IDO1 Inhibitor Synthesis for Immuno-Oncology

As indoline scaffolds are a validated core for IDO1 inhibitors with good cellular and whole-blood activity [2], this specific compound is a strategic choice for medicinal chemists seeking to create novel IDO1 inhibitors. The N-1 primary amine allows for facile introduction of diverse substituents (e.g., sulfonamides, ureas, carbamates) to explore structure-activity relationships (SAR) around the N-1 position, a key vector for modulating potency and selectivity [3].

Fluorinated CNS-Penetrant Molecular Probe Precursor

The 5-fluoroindoline core is a recognized motif in central nervous system (CNS) drug discovery due to its favorable physicochemical properties (e.g., lipophilicity, metabolic stability) for crossing the blood-brain barrier [4]. This compound's N-1 primary amine is an ideal functional group for attaching reporter tags (e.g., fluorescent dyes, biotin) or radiolabeling handles (e.g., chelators for PET imaging), enabling the creation of targeted molecular probes for studying CNS receptors or enzymes in vivo [2].

Building Block for Fluorinated Heterocyclic Libraries

For laboratories engaged in diversity-oriented synthesis or parallel medicinal chemistry, 1H-Indol-1-amine,5-fluoro-2,3-dihydro- serves as a versatile and differentiated building block. Its unique combination of a fluorinated aromatic ring and an N-1 primary amine offers a distinct reactivity profile compared to 5-fluoroindoline (N-unsubstituted) or 5-fluoroindole (unsaturated). This allows for the creation of chemical libraries with novel chemical space, as it can undergo transformations such as N-alkylation, diazonium salt chemistry, and reductive amination that are not possible with its common analogs [3].

Application
Selection Property
Validation Focus
Antimicrobial screening – spore germination
5-Fluorinated indoline amine
Spore germination assay endpoint
IDO1 pathway inhibitor discovery
N-1 amine derivatization versatility
IDO1 enzyme inhibition SAR
CNS target engagement probe synthesis
Fluorinated, amine-reactive scaffold
Brain penetration assay
Diversity-oriented heterocyclic synthesis
Distinct amine reactivity profile
Chemical space expansion
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